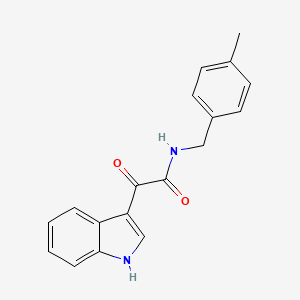
IGF-1R/SRC-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-270250 is a chemical compound known for its role as an inhibitor of the insulin-like growth factor 1 receptor and the proto-oncogene tyrosine-protein kinase Src. It has a molecular formula of C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is primarily used in scientific research to study its effects on various biological pathways and its potential therapeutic applications.
Preparation Methods
The synthesis of WAY-270250 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial production methods for WAY-270250 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
WAY-270250 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-270250 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
WAY-270250 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of specific enzymes and the effects on various chemical pathways.
Biology: It is used to investigate the role of insulin-like growth factor 1 receptor and proto-oncogene tyrosine-protein kinase Src in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer, where the inhibition of insulin-like growth factor 1 receptor and proto-oncogene tyrosine-protein kinase Src can be beneficial.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
WAY-270250 exerts its effects by inhibiting the activity of the insulin-like growth factor 1 receptor and the proto-oncogene tyrosine-protein kinase Src. These proteins play crucial roles in various cellular signaling pathways, including those involved in cell growth, survival, and differentiation. By inhibiting these proteins, WAY-270250 can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
WAY-270250 is unique in its dual inhibition of the insulin-like growth factor 1 receptor and the proto-oncogene tyrosine-protein kinase Src. Similar compounds include:
Brigatinib: An inhibitor of anaplastic lymphoma kinase and proto-oncogene tyrosine-protein kinase Src.
BMS-754807: An inhibitor of insulin-like growth factor 1 receptor and insulin receptor.
GSK1838705A: An inhibitor of insulin-like growth factor 1 receptor and insulin receptor
These compounds share similar targets but differ in their specificity and potency, making WAY-270250 a valuable tool for studying the combined inhibition of insulin-like growth factor 1 receptor and proto-oncogene tyrosine-protein kinase Src.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)10-20-18(22)17(21)15-11-19-16-5-3-2-4-14(15)16/h2-9,11,19H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADLUIOHVLGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














